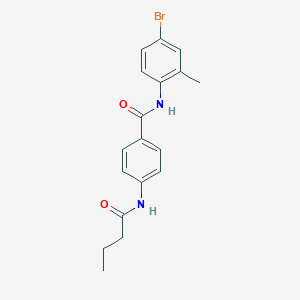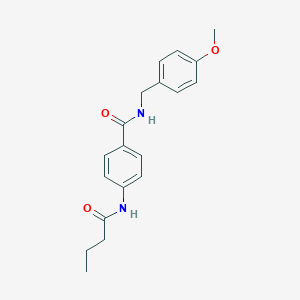![molecular formula C22H19N9OS B215549 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215549.png)
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the pyrimidine family and has been found to exhibit promising biological activities, including anti-cancer and anti-inflammatory properties. In
Wirkmechanismus
The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes such as cell growth and division. It has also been found to inhibit the activity of certain receptors, including the adenosine A2A receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one have been extensively studied. This compound has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, it has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one in lab experiments include its high purity and high yield, as well as its well-studied mechanism of action and potential applications in the field of medicinal chemistry. However, the limitations of using this compound in lab experiments include its high cost and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one. One potential direction is the further optimization of the synthesis method to yield even higher purity and higher yield of the final product. Another direction is the exploration of the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for its use in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one involves the reaction of 4,6-dimethyl-2-aminobenzonitrile with 1-phenyltetrazole-5-thiol in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with ethyl cyanoacetate and ammonium acetate, followed by cyclization to form the final compound. This synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. Research has shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one |
|---|---|
Molekularformel |
C22H19N9OS |
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one |
InChI |
InChI=1S/C22H19N9OS/c1-13-8-9-18-17(10-13)14(2)23-20(25-18)27-21-24-15(11-19(32)26-21)12-33-22-28-29-30-31(22)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H2,23,24,25,26,27,32) |
InChI-Schlüssel |
LXFRKCJNTQCDAQ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=O)C=C(N3)CSC4=NN=NN4C5=CC=CC=C5)C |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C)NC3=NC(=O)C=C(N3)CSC4=NN=NN4C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=O)C=C(N3)CSC4=NN=NN4C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B215467.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B215469.png)
![2-(4-bromophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215471.png)
![2-(4-chlorophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215472.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B215473.png)
![2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B215475.png)
![2-(4-chlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B215476.png)
![2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215477.png)
![3-(benzoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215478.png)
![4-(butanoylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B215480.png)



![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)